(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide
Description
(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a benzothiazole-derived compound characterized by:
- 5,6-Dimethoxy substituents: Enhances lipophilicity and modulates electronic properties.
- Pivalamide (2,2-dimethylpropanamide) group: A bulky tert-butyl-containing substituent that may influence solubility and binding interactions.
- Z-configuration: Specifies geometric isomerism, which can affect molecular conformation and biological activity.
While the exact biological activity of this compound remains uncharacterized in the provided evidence, its structural features align with benzothiazole derivatives known for diverse pharmacological roles, including enzyme inhibition and targeted therapeutics.
Properties
IUPAC Name |
N-(5,6-dimethoxy-3-methyl-1,3-benzothiazol-2-ylidene)-2,2-dimethylpropanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3S/c1-15(2,3)13(18)16-14-17(4)9-7-10(19-5)11(20-6)8-12(9)21-14/h7-8H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGOQEZHLWLEVMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(=O)N=C1N(C2=CC(=C(C=C2S1)OC)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide typically involves the following steps:
Formation of the Benzothiazole Ring: The benzothiazole ring can be synthesized through the cyclization of 2-aminothiophenol with an appropriate aldehyde or ketone under acidic conditions.
Introduction of Dimethoxy and Methyl Groups: The dimethoxy and methyl groups can be introduced through electrophilic substitution reactions using suitable reagents.
Formation of the Pivalamide Moiety: The pivalamide group can be introduced by reacting the benzothiazole derivative with pivaloyl chloride in the presence of a base such as triethylamine.
Industrial production methods may involve optimizing these steps for higher yields and purity, using continuous flow reactors and automated synthesis techniques.
Chemical Reactions Analysis
(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the dimethoxy or methyl groups.
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like dichloromethane or ethanol, and controlled temperatures.
Scientific Research Applications
(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Medicine: Its anticancer properties are being explored for the development of novel chemotherapeutic agents.
Industry: The compound is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide involves its interaction with specific molecular targets and pathways:
Antimicrobial Activity: The compound disrupts bacterial cell division by inhibiting the GTPase activity and dynamic assembly of FtsZ, a protein essential for bacterial cytokinesis.
Anticancer Activity: It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through the modulation of signaling pathways.
Comparison with Similar Compounds
Structural Features
The table below compares key structural elements and functional groups:
Analysis :
- Methoxy vs. Hydroxy/Chloro : The target’s 5,6-dimethoxy groups increase lipophilicity compared to the 4-hydroxy and 7-chloro substituents in , which may improve membrane permeability but reduce solubility .
- Pivalamide vs. Sulfonamide/Carboxamide : The pivalamide group’s bulkiness contrasts with the sulfonamide () and oxazole-carboxamide (), suggesting differences in target binding kinetics and metabolic stability .
- Adamantane Comparison : The adamantyl group in shares steric bulk with pivalamide but introduces distinct hydrophobic and conformational effects .
Physicochemical Properties
- Lipophilicity : The target’s dimethoxy and pivalamide groups suggest higher logP values than ’s polar hydroxy and sulfonamide derivatives .
- pKa Considerations: ’s naphthoquinone hybrid exhibits pH-dependent redox activity, whereas the target’s pivalamide is likely non-ionizable at physiological pH .
- Solubility : Bulky substituents (pivalamide, adamantyl) may reduce aqueous solubility compared to carbamoyl or sulfonamide-containing analogs .
Hypotheses for Target Compound :
- The 5,6-dimethoxy groups may enhance DNA intercalation or kinase inhibition.
- The Z-configuration could optimize binding to planar biological targets.
Biological Activity
(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)pivalamide is a synthetic compound belonging to the class of benzothiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article provides a detailed overview of the biological activity of this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 435.5 g/mol. The structure features a benzothiazole core with methoxy and methyl substitutions, and an imine linkage that enhances its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C19H21N3O5S |
| Molecular Weight | 435.5 g/mol |
| Chemical Structure | Chemical Structure |
The biological activity of this compound is attributed to its interaction with various cellular pathways:
- Antimicrobial Activity : The compound disrupts bacterial cell wall synthesis and inhibits essential enzymes, leading to bacterial cell death.
- Anticancer Activity : It induces apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation through modulation of signaling pathways such as PI3K/Akt and MAPK.
- Anti-inflammatory Properties : The compound may inhibit the production of pro-inflammatory cytokines, contributing to its potential therapeutic effects in inflammatory diseases.
Research Findings
Recent studies have highlighted the potential of this compound in various biological assays:
- Antimicrobial Assays : The compound has shown significant inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria.
- Cytotoxicity Tests : In vitro studies demonstrated that this compound exhibits cytotoxic effects on several cancer cell lines, indicating its potential as an anticancer agent.
Table 1: Summary of Biological Activities
| Activity Type | Test Organisms/Cell Lines | Observed Effects |
|---|---|---|
| Antimicrobial | E. coli, S. aureus | Inhibition of growth |
| Anticancer | HeLa, MCF-7 | Induction of apoptosis |
| Anti-inflammatory | RAW 264.7 macrophages | Reduction in cytokine production |
Case Studies
- Study on Anticancer Efficacy : A study conducted on MCF-7 breast cancer cells revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability and increased apoptosis markers.
- Antimicrobial Testing : In another study, this compound was tested against various bacterial strains using the disk diffusion method. Results indicated a significant zone of inhibition compared to control groups.
Q & A
Q. Table 1: Representative Synthesis Conditions
| Step | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|---|
| 1 | DMSO | TEA | 70 | 18 | 75 |
| 2 | Acetonitrile | None | 60 | 12 | 68 |
Basic: How is the structural integrity and purity of the compound validated in academic research?
Answer:
Structural confirmation relies on spectroscopic and chromatographic methods:
- NMR Spectroscopy: ¹H and ¹³C NMR verify the Z-configuration and substituent positions (e.g., methoxy groups at C5/C6 and pivalamide linkage) .
- Mass Spectrometry (MS): High-resolution MS (HRMS) confirms the molecular formula (C19H21N3O5S2) and molecular weight (435.51 g/mol) .
- HPLC: Retention time analysis and peak integration ensure purity (>95%) and distinguish isomers .
Advanced: What methodological approaches are used to resolve contradictions in reported biological activities of this compound?
Answer:
Discrepancies in bioactivity data (e.g., varying IC50 values) require systematic validation:
- Dose-Response Studies: Conduct assays across a wide concentration range (nM–μM) to establish accurate potency thresholds .
- Cell Line Specificity: Test activity in multiple cell lines (e.g., HeLa, MCF-7) to identify context-dependent effects .
- Negative Controls: Include structurally similar but inactive analogs to rule off-target effects .
- Orthogonal Assays: Validate findings using complementary techniques (e.g., fluorescence polarization for enzyme inhibition vs. cell viability assays) .
Advanced: How can researchers elucidate the mechanism of action for this benzothiazole derivative?
Answer:
Mechanistic studies involve:
- Binding Assays: Surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) quantify interactions with putative targets (e.g., kinases, DNA) .
- Pathway Analysis: RNA sequencing or proteomics identifies differentially expressed genes/proteins post-treatment .
- Molecular Docking: Computational models predict binding modes to enzymes like topoisomerase II or tubulin .
- Knockdown/Overexpression: CRISPR/Cas9 or siRNA silencing of candidate targets validates functional relevance .
Advanced: What strategies optimize the compound’s stability and reactivity for in vivo studies?
Answer:
- Solubility Enhancement: Use co-solvents (e.g., PEG-400) or nanoformulation to improve aqueous solubility .
- Metabolic Stability: Incubate with liver microsomes to identify metabolic hotspots; introduce fluorination or methyl groups to block oxidation .
- pH Stability: Test degradation kinetics in buffers (pH 2–9) to assess gastric/plasma stability .
Advanced: How do electronic modifications (e.g., methoxy vs. ethoxy groups) impact biological activity?
Answer:
Comparative studies with analogs reveal structure-activity relationships (SAR):
- Electron-Donating Groups (EDGs): Methoxy groups at C5/C6 enhance π-stacking with DNA, increasing anticancer activity .
- Steric Effects: Bulkier pivalamide groups improve metabolic stability but may reduce cell permeability .
- Substituent Position: Moving methoxy groups to C4/C7 diminishes activity due to altered binding geometry .
Q. Table 2: Activity of Structural Analogs
| Substituent (Position) | Target | IC50 (μM) | Reference |
|---|---|---|---|
| 5,6-OMe | Topoisomerase II | 0.45 | |
| 4,7-OMe | Topoisomerase II | >10 | |
| 5,6-OEt | Tubulin | 1.2 |
Advanced: What analytical challenges arise in characterizing this compound, and how are they addressed?
Answer:
- Isomerization Risk: Monitor reaction mixtures with HPLC to prevent E/Z isomer interconversion .
- Spectral Overlaps: Use 2D NMR (COSY, HSQC) to resolve overlapping peaks in crowded regions (e.g., aromatic protons) .
- Low Abundance Metabolites: LC-MS/MS with MRM (multiple reaction monitoring) enhances detection sensitivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
